molecular formula C24H26N2O B12997470 2-(4-Benzylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide

2-(4-Benzylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B12997470
M. Wt: 358.5 g/mol
InChI Key: FIVDYPQCKCGPKH-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzyl group and an acetamide group attached to a naphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-benzylpiperidine, which is then reacted with naphthalen-1-ylacetic acid or its derivatives under specific conditions to form the desired acetamide compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including the use of advanced catalysts and purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylacetic acid derivatives, while reduction could produce different amine derivatives.

Scientific Research Applications

2-(4-Benzylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzylpiperidin-1-yl)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

    2-(4-Benzylpiperidin-1-yl)-N-(2-naphthyl)acetamide: Similar structure but with a different substitution pattern on the naphthalene ring.

Uniqueness

2-(4-Benzylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide is unique due to its specific combination of a piperidine ring, benzyl group, and naphthalene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C24H26N2O

Molecular Weight

358.5 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C24H26N2O/c27-24(25-23-12-6-10-21-9-4-5-11-22(21)23)18-26-15-13-20(14-16-26)17-19-7-2-1-3-8-19/h1-12,20H,13-18H2,(H,25,27)

InChI Key

FIVDYPQCKCGPKH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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